4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-22(16-4-2-3-5-16)29(26,27)18-10-6-14(7-11-18)19(23)21-15-8-12-17(13-9-15)28(20,24)25/h6-13,16H,2-5H2,1H3,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGYAVTVDPRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with cyclopentylmethylsulfonyl chloride under basic conditions to form the intermediate 4-[cyclopentyl(methyl)sulfamoyl]aniline. This intermediate is then reacted with 4-sulfamoylbenzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl groups can form hydrogen bonds with active site residues, while the benzamide core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide-Benzamide Derivatives
Key Observations :
- Lipophilicity : The cyclopentyl group in the target compound offers intermediate lipophilicity compared to LMM11’s cyclohexyl (more lipophilic) and LMM5’s benzyl (less lipophilic due to aromaticity) .
- Bioactivity : LMM5 and LMM11 exhibit antifungal activity (IC₅₀: 2–8 µM against C. albicans), while the target compound’s cyclopentyl group may optimize solubility-to-potency balance .
- Synthetic Accessibility : The target compound’s cyclopentyl-methyl sulfamoyl group may require specialized alkylation steps, contrasting with simpler aryl substitutions in compounds like 12 .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Higher melting points (e.g., Compound 12 at 202–210°C) correlate with crystalline stability, likely due to hydrogen bonding from sulfamoyl groups .
- The target compound’s molecular weight (~450 g/mol) aligns with drug-like properties, contrasting with bulkier analogs like Compound 64 (MW >500 g/mol) .
Key Observations :
- Sulfonamide-benzamide hybrids with aryl or heterocyclic substituents (e.g., oxadiazole in LMM5) show broader bioactivity (antifungal, anticancer) compared to alkyl-substituted analogs .
- The absence of cytotoxicity in LMM5/LMM11 and Compound 30 suggests a favorable safety profile for this structural class .
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a sulfamoyl benzamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a cyclopentyl group, sulfamoyl moieties, and a benzamide backbone. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O4S2 |
| Molecular Weight | 396.52 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors involved in inflammatory processes and cellular proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), which plays a role in purinergic signaling pathways.
- Receptor Modulation : It may also interact with cannabinoid receptors, particularly CB(2), influencing pain modulation and inflammation.
Biological Activity Studies
Recent studies have evaluated the biological activities of sulfamoyl benzamide derivatives, including our compound of interest. The following findings summarize key research results:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism involves inducing cell cycle arrest and inhibiting tubulin polymerization .
- Anti-inflammatory Effects : The compound has been shown to reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.
Study 1: Anticancer Properties
A study conducted by Galal et al. (2023) assessed the anticancer effects of several sulfamoyl benzamide derivatives, including this compound. The study reported significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range.
Study 2: Enzyme Inhibition
In another investigation, the compound was evaluated for its inhibitory effect on h-NTPDases. It exhibited selective inhibition with an IC50 value of approximately 2.88 ± 0.13 μM against h-NTPDase1, highlighting its potential as an anti-inflammatory agent through purinergic signaling modulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfamoyl benzamide derivatives. Key observations include:
- Substituent Effects : Variations in the cyclopentyl and sulfamoyl groups significantly influence potency and selectivity against target enzymes.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to enzyme active sites, improving inhibitory efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
